molecular formula C11H15ClO2S B13633057 1-Mesitylethane-1-sulfonyl chloride

1-Mesitylethane-1-sulfonyl chloride

Cat. No.: B13633057
M. Wt: 246.75 g/mol
InChI Key: KZXMHXUBZMJNHK-UHFFFAOYSA-N
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Description

1-Mesitylethane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C11H15ClO2S. It is a derivative of mesitylene, a compound known for its three methyl groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

1-Mesitylethane-1-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of mesitylene with chlorosulfonic acid, followed by the addition of thionyl chloride. The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial production methods often involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

1-Mesitylethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

    Reduction Reactions: It can be reduced to the corresponding sulfinyl or sulfhydryl compounds using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to sulfonic acids using strong oxidizing agents like hydrogen peroxide or potassium permanganate.

Common reagents and conditions used in these reactions include non-nucleophilic bases, solvents like dichloromethane or tetrahydrofuran, and controlled temperatures to optimize reaction rates and yields. The major products formed from these reactions are sulfonamides, sulfonates, and sulfonic acids, which have various applications in organic synthesis and pharmaceuticals.

Scientific Research Applications

1-Mesitylethane-1-sulfonyl chloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce the sulfonyl chloride functional group into molecules, which can then be further modified to create a variety of derivatives.

    Biology: It is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

    Industry: It is used in the production of specialty chemicals, including dyes, agrochemicals, and polymers.

Mechanism of Action

The mechanism by which 1-Mesitylethane-1-sulfonyl chloride exerts its effects involves the formation of a highly reactive sulfonyl chloride intermediate. This intermediate can react with various nucleophiles to form stable sulfonamide, sulfonate, or sulfonothioate products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

1-Mesitylethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single methyl group, used in similar substitution reactions but with different reactivity and selectivity.

    Tosyl chloride: A sulfonyl chloride with a toluene group, commonly used in organic synthesis for the protection of hydroxyl groups.

    Naphthalenesulfonyl chloride: A sulfonyl chloride with a naphthalene group, used in the synthesis of more complex aromatic compounds.

The uniqueness of this compound lies in its mesitylene backbone, which provides steric hindrance and electronic effects that influence its reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C11H15ClO2S

Molecular Weight

246.75 g/mol

IUPAC Name

1-(2,4,6-trimethylphenyl)ethanesulfonyl chloride

InChI

InChI=1S/C11H15ClO2S/c1-7-5-8(2)11(9(3)6-7)10(4)15(12,13)14/h5-6,10H,1-4H3

InChI Key

KZXMHXUBZMJNHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C)S(=O)(=O)Cl)C

Origin of Product

United States

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